molecular formula C10H7BrN2 B8733870 6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole CAS No. 760989-09-1

6-Bromo-1,4-dihydroindeno[1,2-c]pyrazole

Cat. No. B8733870
M. Wt: 235.08 g/mol
InChI Key: YZQUGDNNFDVLER-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

To a mixture of a 60% suspension of sodium hydride in mineral oil (6.83 g, 284.8 mmol) and ethylformate (24.2 mL, 284.8 mmol) in benzene (100 mL) at about 0° C. was added a solution of 5-bromo-1-indanone (30.0 g, 142.4 mmol) in benzene (100 mL) over about 90 minutes. The reaction was then stirred for about 17 hours while being allowed to warm to room temperature. The formed precipitate was collected by filtration and was dissolved in ethanol (600 mL). To this solution was added hydrazine monohydrate (17 mL, 350.5 mmol) and acetic acid (19.2 mL, 335.4 mmol) and the reaction mixture was heated under reflux for about 3 hours. The mixture was cooled, concentrated under vacuum and the precipitate was collected by filtration and was dried under high vacuum to provide the desired product. MS (DCI-NH3): m/z 235, 237 (M+H)+.
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
19.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3](OC=O)C.[Br:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[C:14](=O)[CH2:13][CH2:12]2.O.[NH2:20][NH2:21].C(O)(=O)C>C1C=CC=CC=1>[Br:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[C:14]1[NH:20][N:21]=[CH:3][C:13]=1[CH2:12]2 |f:0.1,4.5|

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
6.83 g
Type
reactant
Smiles
Name
Quantity
24.2 mL
Type
reactant
Smiles
C(C)OC=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
O.NN
Name
Quantity
19.2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred for about 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethanol (600 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C=C2CC3=C(NN=C3)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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